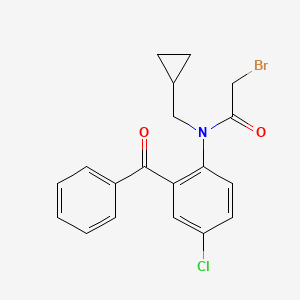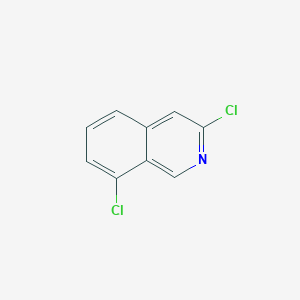
N-(2-Pyridylmethyl)piperidin-4-amine
描述
“N-(2-Pyridylmethyl)piperidin-4-amine” is a chemical compound with the CAS Number: 1184521-60-5 . It has a molecular weight of 191.28 . The IUPAC name for this compound is N-(2-pyridinylmethyl)-4-piperidinamine .
Synthesis Analysis
The synthesis of piperidine derivatives like “this compound” is a significant area of research in modern organic chemistry . Various methods have been developed for the N-heterocyclization of primary amines with diols .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17N3/c1-2-6-13-11(3-1)9-14-10-4-7-12-8-5-10/h1-3,6,10,12,14H,4-5,7-9H2 .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator .科学研究应用
P4MP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antioxidant and anti-inflammatory properties. P4MP has been found to be effective in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential anticancer properties.
作用机制
The mechanism of action of P4MP is not fully understood, but it is believed to involve the modulation of various signaling pathways. P4MP has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters. P4MP has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
P4MP has been found to have several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and acetylcholine in the brain. P4MP has also been found to reduce the levels of reactive oxygen species and inflammatory cytokines. Additionally, P4MP has been shown to improve cognitive function and motor coordination in animal models.
实验室实验的优点和局限性
P4MP has several advantages for lab experiments. It is easy to synthesize, and its purity can be improved using recrystallization techniques. P4MP has also been found to be stable under various conditions. However, P4MP has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its solubility in water is limited.
未来方向
There are several future directions for research on P4MP. One potential direction is to investigate its potential therapeutic applications in other diseases such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to study the pharmacokinetics and pharmacodynamics of P4MP in humans. Additionally, the development of new synthetic methods for P4MP could lead to improved yields and reduced costs.
Conclusion
In conclusion, N-(2-Pyridylmethyl)piperidin-4-amine is a chemical compound that has potential therapeutic applications. Its synthesis method is simple and efficient, and it has been extensively studied for its biochemical and physiological effects. P4MP has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on P4MP, and further studies could lead to the development of new therapies for various diseases.
安全和危害
The compound has been classified under the GHS07 hazard class . It has been associated with hazard statements H302, H315, H319, H335, indicating that it can cause skin burns, eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
N-(pyridin-2-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-2-6-13-11(3-1)9-14-10-4-7-12-8-5-10/h1-3,6,10,12,14H,4-5,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNNIVDYQDCXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



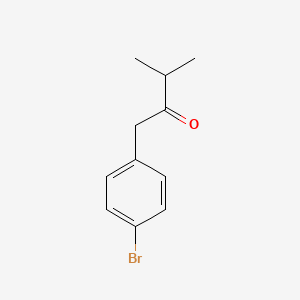
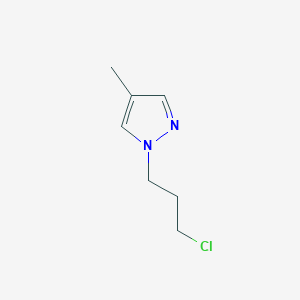


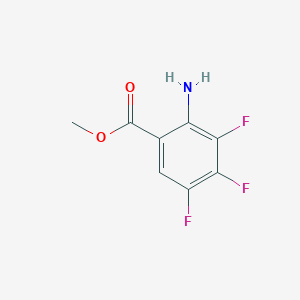

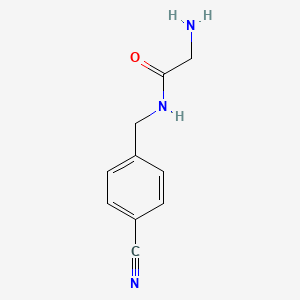


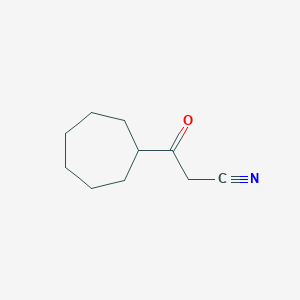
amine](/img/structure/B3217726.png)

